6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of isoquinoline, which is classified as a heterocyclic aromatic organic compound. Isoquinolines are known for their diverse biological activities and are utilized in various fields such as medicinal chemistry and materials science. The presence of a bromine atom at the 6th position and the dimethyl substitution at the 1st position contributes to the unique properties of this compound, making it of particular interest in scientific research and application .
This compound is cataloged under the Chemical Abstracts Service registry number 943750-46-7. It belongs to the broader category of isoquinoline derivatives, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. The classification highlights its relevance in organic synthesis and potential therapeutic applications.
The synthesis of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or N-bromosuccinimide as brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction usually takes place in an organic solvent such as dichloromethane or chloroform and can be performed at room temperature or slightly elevated temperatures to optimize yield and selectivity .
The synthetic route may involve:
The molecular formula for 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is C_{11}H_{12}BrN O. The structure consists of a bicyclic framework with a bromine atom located at the 6th carbon position and two methyl groups attached to the nitrogen atom at the 1st position.
6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can participate in several chemical reactions:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance:
The mechanism of action for 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one largely depends on its biological interactions. Isoquinoline derivatives often modulate enzyme activity or interact with specific receptors within biological systems. This modulation can lead to various pharmacological effects such as antimicrobial or anticancer activities .
Research indicates that these compounds may alter signaling pathways by binding to allosteric sites on proteins or enzymes, influencing their functional states without directly competing with endogenous substrates .
Key physical properties include:
Chemical properties include:
Relevant data from studies suggest that variations in substituents can significantly affect both physical and chemical behavior, impacting solubility and reactivity profiles .
6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has several applications across various scientific fields:
The synthesis of complex dihydroisoquinolinone scaffolds, including 6-bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, has been significantly advanced through the integration of Ugi four-component reactions (Ugi-4CR) with subsequent nucleophilic substitution cyclization steps. This convergent strategy leverages the inherent modularity of the Ugi reaction, which enables the simultaneous assembly of four molecular components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—into a linear peptidomimetic intermediate. This intermediate serves as a versatile precursor for intramolecular cyclization reactions that construct the dihydroisoquinolinone core [3] .
Recent methodological refinements have optimized the Ugi-4CR step for dihydroisoquinolinone synthesis. Critical parameters include solvent selection (with ethanol demonstrating advantages over methanol in terms of green chemistry metrics and yield), catalyst use (notably indium trichloride), and strategic component pairing. For example, employing tert-butyl isocyanide as the isocyanide component and monochloroacetic acid as the carboxylic acid component provides a linear adduct primed for nucleophilic displacement. Subsequent treatment with cesium carbonate under mild conditions facilitates an intramolecular S~N~2 reaction, forming the bicyclic lactam structure characteristic of dihydroisoquinolinones. This one-pot methodology circumvents traditional drawbacks of peptide cyclization, such as harsh reaction conditions or low yields, enabling efficient construction of the 1,2-dihydroisoquinolin-3(4H)-one skeleton under environmentally benign conditions [3] [8].
Table 1: Optimization of Ugi-4CR Parameters for Dihydroisoquinolinone Precursors
Parameter | Variable Tested | Optimal Condition | Impact on Yield |
---|---|---|---|
Solvent | Methanol, Ethanol, DCM | Ethanol | ↑ Yield (15-20%) |
Catalyst | None, InCl~3~, ZnCl~2~ | InCl~3~ (10 mol%) | ↑ Yield (35-40%) |
Isocyanide | tert-Butyl, Cyclohexyl | tert-Butyl isocyanide | ↑ Cyclization efficiency |
Carboxylic Acid | Acetic, Chloroacetic | Monochloroacetic acid | Enables S~N~2 cyclization |
Base (Cyclization) | KOH, Cs~2~CO~3~ | Cs~2~CO~3~ | Prevents decomposition |
The bromine substituent at the C6 position can be introduced either through the use of a pre-brominated benzaldehyde component in the initial Ugi-4CR or via selective post-cyclization halogenation. The former approach often proves more efficient, as exemplified by the incorporation of 4-bromobenzaldehyde directly into the multicomponent reaction sequence. This strategy not only streamlines synthesis but also positions the bromine atom for further derivatization via cross-coupling reactions, enhancing the scaffold's utility in medicinal chemistry [10]. The sequential Ugi-4CR/S~N~2 methodology represents a powerful tool for generating structurally diverse dihydroisoquinolinone libraries, including the 6-bromo-1,1-dimethyl derivative, with implications for drug discovery programs targeting epigenetic regulators and other biological targets [8].
Fragment-based drug discovery (FBDD) principles have been instrumental in optimizing the dihydroisoquinolinone bicyclic core for enhanced target binding and drug-like properties. This approach systematically dissects the 1,2-dihydroisoquinolin-3(4H)-one scaffold into smaller chemical fragments that retain critical pharmacophoric features. These fragments serve as starting points for structural elaboration guided by biophysical screening and computational modeling, enabling focused exploration of chemical space around the privileged bicyclic structure [4] [9].
In the context of WDR5 WIN site inhibitors, X-ray crystallographic analysis of fragment-bound complexes revealed crucial interactions between the dihydroisoquinolinone core and the protein binding pocket. The lactam carbonyl oxygen forms a hydrogen bond with the backbone amide of Cysteine 261, while the aromatic system participates in π-stacking interactions with surrounding hydrophobic residues. This structural insight drove strategic modifications to enhance affinity and selectivity, including the introduction of the 1,1-dimethyl substituent. This quaternary carbon center effectively restricts conformational flexibility, pre-organizing the molecule for optimal binding while simultaneously improving metabolic stability by blocking oxidative metabolism at the benzylic position [4].
Table 2: Fragment Optimization Strategies for Dihydroisoquinolinone Core
Fragment Modification | Structural Impact | Biological Consequence |
---|---|---|
1,1-Dimethyl substitution | Restricts conformational flexibility | ↑ Binding affinity (5-10x), ↑ metabolic stability |
Bromination at C6 | Introduces halogen bond potential | Modulates electron density, enables cross-coupling |
Benzamide N-substitution | Extends into hydrophobic S7 pocket | ↑ Selectivity, modulates cellular permeability |
Imidazole-imine warhead | Mimics arginine side chain interaction | ↑ WIN site affinity (picomolar Ki) |
The bromine atom at the C6 position serves dual purposes in fragment optimization strategies. Sterically, it occupies a small hydrophobic subpocket within the WIN site, contributing to van der Waals interactions. Electronically, it modulates the electron density of the aromatic ring, potentially enhancing π-stacking interactions. Moreover, the bromine atom presents a synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions, enabling rapid generation of structure-activity relationship (SAR) data around this position without requiring de novo synthesis of the core scaffold [4] [5]. Fragment merging strategies have successfully incorporated structural elements from known WDR5 inhibitors, such as the imidazole-imine "warhead" from peptidomimetic compounds, into the dihydroisoquinolinone framework. This hybridization approach yielded compounds with picomolar binding affinities while maintaining favorable physicochemical properties, demonstrating the power of fragment-based design in optimizing the dihydroisoquinolinone core for therapeutic applications [4].
Systematic exploration of structure-activity relationships in dihydroisoquinolinone derivatives, particularly 6-bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, has been facilitated through the design and synthesis of focused benzamide libraries. These libraries target modifications at the N1 position, where benzamide substituents project into the hydrophobic S7 pocket of biological targets such as WDR5. The synthetic accessibility of diverse benzylamine components enables efficient generation of structural diversity, allowing researchers to map the steric, electronic, and hydrophobic requirements for optimal target engagement [4].
SAR studies from these libraries have revealed profound effects of benzamide substitution patterns on both biochemical potency and cellular activity. Electron-donating groups (e.g., para-methoxy) generally enhance binding affinity but may reduce cellular penetration due to increased polarity. Conversely, hydrophobic substituents (e.g., meta-trifluoromethyl) improve membrane permeability but can increase metabolic clearance. Ortho-substitution often induces torsional effects that reorient the benzamide ring, potentially improving selectivity by avoiding off-target interactions. Positional scanning has identified the meta position as particularly sensitive to steric bulk, with small substituents (e.g., fluoro, chloro) conferring optimal activity profiles [4].
Table 3: SAR Trends in N1-Benzamide-Substituted Dihydroisoquinolinones
Substituent Position | Optimal Groups | Potency (TR-FRET K~d~, nM) | Cellular GI~50~ (nM) |
---|---|---|---|
Ortho | F, Cl, OCH~3~ | 0.5-5.0 | 600-1200 |
Meta | F, CF~3~, OCF~3~ | 0.2-1.5 | 300-900 |
Para | CN, CONH~2~, SO~2~CH~3~ | 1.0-10.0 | 900-2500 |
Disubstituted | 3,5-diF, 3-CF~3~-5-F | 0.1-0.5 | 200-600 |
The 6-bromo substituent exhibits significant electronic communication with the benzamide moiety through the conjugated system of the dihydroisoquinolinone core. This bromine atom withdraws electron density, potentially enhancing hydrogen bond acceptor strength of the lactam carbonyl and influencing the orientation of the benzamide group within the binding pocket. Structure-based drug design approaches leverage this electronic effect to fine-tune interactions with residues lining the S7 pocket. Quantitative SAR (QSAR) models derived from these benzamide libraries have identified key molecular descriptors—including Hammett sigma constants, molar refractivity, and hydrophobic parameters—that correlate with biological activity, guiding the design of next-generation inhibitors with improved target affinity and selectivity profiles [4] [9]. The integration of these SAR insights with fragment-based design principles has culminated in dihydroisoquinolinone derivatives exhibiting picomolar binding affinities and nanomolar anti-proliferative activities in cancer cell lines dependent on WDR5-MYC interactions, validating the scaffold's therapeutic potential [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1